

3-(2-Chlorophenyl)propanenitrile structural analysis and characterization

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Compound of Interest

Compound Name: **3-(2-Chlorophenyl)propanenitrile**

Cat. No.: **B1348843**

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An In-depth Technical Guide to the Structural Analysis and Characterization of **3-(2-Chlorophenyl)propanenitrile**

Introduction

3-(2-Chlorophenyl)propanenitrile is a halogenated nitrile compound of significant interest in synthetic and medicinal chemistry. Its utility as a versatile building block stems from the dual reactivity offered by its nitrile functional group and the chloro-substituted aromatic ring.^[1] The nitrile moiety can be readily transformed into amines, carboxylic acids, or complex heterocycles, while the chlorophenyl group provides a site for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.^[1]

Given its role as a critical precursor, unambiguous confirmation of its structure and assessment of its purity are paramount for ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide provides a comprehensive, multi-technique approach to the structural elucidation and characterization of **3-(2-Chlorophenyl)propanenitrile**, grounded in established analytical principles. We will explore the causality behind experimental choices and detail the protocols necessary for a robust and self-validating analysis suitable for research and drug development environments.

Physicochemical and Molecular Properties

A foundational step in characterization is the documentation of the compound's basic physicochemical properties. This data serves as a primary reference point for sample

identification and handling.

Property	Value	Source
CAS Number	7315-17-5	[1] [2] [3]
Molecular Formula	C ₉ H ₈ CIN	[2] [3]
Molecular Weight	165.62 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[2]
Boiling Point	83 °C @ 0.15 mmHg	[2]
Density	1.139 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.539	[2]

Integrated Analytical Workflow

The comprehensive characterization of **3-(2-Chlorophenyl)propanenitrile** relies on an integrated workflow where data from multiple orthogonal techniques are synthesized to build a complete structural and purity profile. No single technique is sufficient; their combined power provides the necessary validation.



Fig. 1: Integrated Analytical Workflow

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Caption: Overall workflow for the structural confirmation and purity analysis of **3-(2-Chlorophenyl)propanenitrile**.

Mass Spectrometry (MS): Elemental Composition

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules like **3-(2-Chlorophenyl)propanenitrile**, it provides an unmistakable signature. Chlorine exists naturally as two stable isotopes: ^{35}Cl ($\approx 75.8\%$ abundance) and ^{37}Cl ($\approx 24.2\%$ abundance). This natural distribution, approximately 3:1, results in a characteristic pattern in the mass spectrum. The molecular ion will appear as two peaks: the primary molecular ion peak (M^+) corresponding to the molecule containing ^{35}Cl , and a second peak ($M+2$) at two mass units higher, corresponding to the ^{37}Cl -containing molecule. The relative intensity of the $M+2$ peak will be approximately one-third that of the M^+ peak, providing conclusive evidence for the presence of a single chlorine atom.^{[4][5][6]}

Expected Fragmentation:

- Molecular Ion (M^+): $m/z \approx 165$ (for ^{35}Cl) and 167 (for ^{37}Cl) in a $\sim 3:1$ ratio.
- Key Fragments: Fragmentation patterns can provide further structural clues. A common fragmentation is the loss of the nitrile group or cleavage of the propyl chain.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.
- **Instrument Setup:** Calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine, PFTBA).
- **Injection:** Introduce the sample into the ion source, typically via direct infusion or through a GC inlet.
- **Ionization:** Utilize a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.^[7]

- Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Analysis: Identify the molecular ion cluster at m/z 165/167 and verify that the isotopic ratio is approximately 3:1. Analyze major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and powerful non-destructive technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. For **3-(2-Chlorophenyl)propanenitrile**, IR spectroscopy is used to confirm the presence of the two key functionalities: the nitrile group (C≡N) and the substituted aromatic ring.

- Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond gives rise to a characteristically sharp and intense absorption peak in a relatively clean region of the spectrum, making it easy to identify.^[8] For aromatic nitriles, this peak is typically found at a slightly lower wavenumber than for saturated nitriles due to conjugation with the ring.^{[8][9]}
- Aromatic Ring: The presence of the benzene ring is confirmed by several absorptions: C-H stretching vibrations just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region.^[10]
- Chloro-Aromatic (C-Cl) Stretch: The C-Cl bond stretch typically appears in the fingerprint region and can be difficult to assign definitively but contributes to the overall spectral fingerprint.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Structural Feature
~3050-3100	C-H Stretch	Medium-Weak	Aromatic Ring
~2900-2970	C-H Stretch	Medium-Weak	Aliphatic (CH ₂)
~2220-2240	C≡N Stretch	Strong, Sharp	Nitrile Group[8][9][11]
~1450-1600	C=C Stretch	Medium (multiple bands)	Aromatic Ring[10]
~750-770	C-H Out-of-plane bend	Strong	ortho-Disubstitution

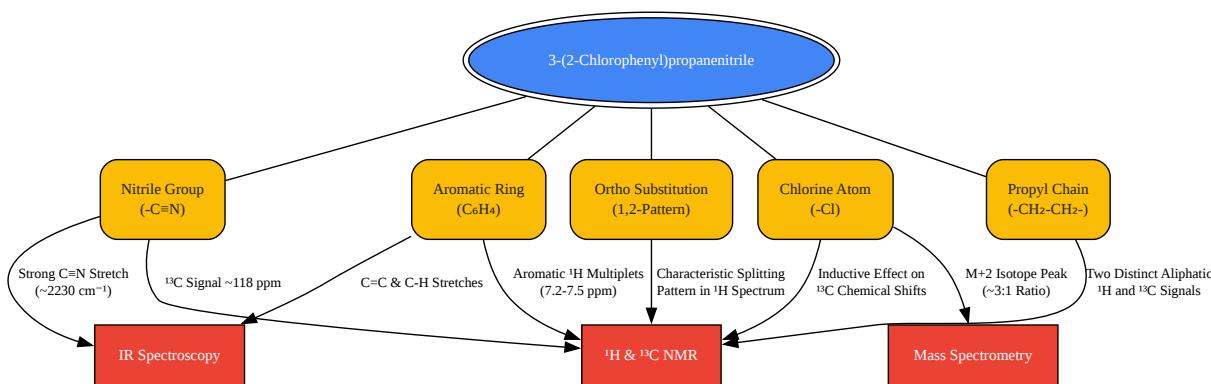
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal absorptions.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: Perform an automatic background subtraction.
- Analysis: Label the major peaks and assign them to the corresponding functional groups as detailed in the table above. The presence of a strong, sharp peak around 2230 cm⁻¹ is a key diagnostic for the nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-(2-

Chlorophenyl)propanenitrile, both ^1H and ^{13}C NMR are essential to confirm not only the presence of the constituent parts but also their exact arrangement, specifically confirming the ortho substitution pattern on the phenyl ring.



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Caption: Correlation between the structural features of the molecule and the primary analytical evidence used for their identification.

^1H NMR Analysis

The proton NMR spectrum will show distinct signals for the aliphatic chain protons and the aromatic ring protons.

- Aliphatic Protons:** The two methylene groups (-CH₂-CH₂-) are diastereotopic and will appear as two distinct triplets, each integrating to 2H. The triplet adjacent to the electron-withdrawing nitrile group will be further downfield than the one adjacent to the aromatic ring.
- Aromatic Protons:** The four protons on the ortho-substituted ring will give rise to a complex multiplet pattern in the aromatic region (typically ~7.2-7.5 ppm). The specific splitting pattern

is diagnostic of the 1,2-disubstitution.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.50	Multiplet (m)	4H	Ar-H
~3.05	Triplet (t)	2H	Ar- $\text{CH}_2\text{-CH}_2\text{-CN}$
~2.75	Triplet (t)	2H	Ar- $\text{CH}_2\text{-CH}_2\text{-CN}$

^{13}C NMR Analysis

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments.

- Aromatic Carbons:** Six signals are expected for the six unique carbons of the 2-chlorophenyl group. The carbon bearing the chlorine (C-Cl) will be shifted downfield, while the ipso-carbon attached to the propyl chain will also be distinct.
- Aliphatic Carbons:** Two signals for the two methylene carbons.
- Nitrile Carbon:** One signal for the nitrile carbon, typically appearing around 118-120 ppm.

Predicted ^{13}C NMR Data (in CDCl_3 , 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~135-140	Ar-C- CH_2 (ipso)
~127-134	Ar-CH & Ar-C-Cl
~118	-C≡N
~30	Ar- $\text{CH}_2\text{-}$
~20	- $\text{CH}_2\text{-CN}$

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh ~10-20 mg of the sample into a clean, dry NMR tube.
- Solvent Addition: Add ~0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument procedures for locking, tuning, and shimming to optimize magnetic field homogeneity.
- ^1H Acquisition: Acquire a standard one-pulse proton spectrum.
- ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Fourier transform the raw data. Phase the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and the residual CDCl_3 signal to 77.16 ppm for ^{13}C . Integrate the ^1H signals.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Rationale: While spectroscopic methods confirm structure, they are not ideal for quantifying purity. HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase HPLC (RP-HPLC) method separates compounds based on their polarity. By developing a method that resolves the main component from any potential impurities (e.g., starting materials, side-products), the purity can be accurately determined as a percentage of the total peak area.

Protocol: Reverse-Phase HPLC Method A suitable method for analyzing **3-(2-Chlorophenyl)propanenitrile** and related compounds can be developed using standard reverse-phase conditions.[\[12\]](#)

- Column: C18 stationary phase (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 μm particle size.[\[12\]](#)

- Mobile Phase:
 - Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.
[\[12\]](#)
 - Solvent B: Acetonitrile with 0.1% Formic Acid.
- Elution Program: A gradient elution is often effective for separating impurities with different polarities. For example:
 - Start at 60% B, hold for 2 minutes.
 - Ramp to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 60% B and re-equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
- Analysis: Inject 10 μ L of the sample. Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Conclusion

The structural characterization of **3-(2-Chlorophenyl)propanenitrile** is a quintessential example of the modern, multi-technique approach to chemical analysis. Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy offers a rapid and clear verification of the key nitrile and aromatic functional groups. Finally, ^1H and ^{13}C NMR spectroscopy delivers the definitive, high-resolution map of the molecular framework, confirming atomic connectivity and, crucially, the specific ortho-isomeric arrangement. This spectroscopic evidence,

complemented by HPLC analysis for purity assessment, constitutes a robust and self-validating system essential for quality control in research and development.

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